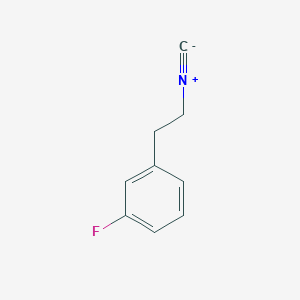

1-Fluoro-3-(2-isocyanoethyl)benzene

説明

準備方法

The synthesis of 1-Fluoro-3-(2-isocyanoethyl)benzene involves several steps:

Aromatic Nitration: The starting material undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Cyanation: Finally, the amino group is converted to an isocyanide group through a cyanation reaction.

These steps require specific conditions and the support of advanced organic synthesis technology. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

化学反応の分析

1-Fluoro-3-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the isocyanide group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis and Reaction Mechanisms

The compound can be synthesized through multicomponent reactions, particularly the Ugi reaction, which is a powerful tool in organic chemistry for constructing diverse molecular architectures. A notable study demonstrated the use of 1-fluoro-3-(2-isocyanoethyl)benzene in the synthesis of isoquinolone derivatives, yielding products with significant efficiency .

Applications in Organic Synthesis

- Isoquinolone Synthesis : The compound has been utilized to produce isoquinolone derivatives through Ugi-type reactions. In one study, it was shown to yield isoquinolone products in 74% and 62% yields when reacted with appropriate electrophiles .

- Polycyclic Compounds : The compound has also been employed in the synthesis of polycyclic quinazolinones using bifurcated multicomponent synthesis approaches. This method allows for rapid assembly of complex structures, enhancing the efficiency of synthetic routes .

- Reactivity Studies : Its reactivity as an isocyanide allows it to participate in various nucleophilic addition reactions, making it a versatile building block for creating more complex organic molecules .

Material Science Applications

This compound exhibits potential applications in material science due to its unique electronic properties imparted by the fluorine atom. These properties make it suitable for:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it valuable for high-performance materials.

- Sensors and Electronics : The electronic characteristics can be exploited in sensor technology, where sensitivity to environmental changes is crucial.

Case Study 1: Synthesis of Isoquinolone Derivatives

In a study published in Organic Letters, researchers explored the synthesis of isoquinolone derivatives using this compound as a key reactant. The reaction conditions were optimized using various solvents and catalysts, resulting in high yields of the desired products. This highlights the compound's utility in creating complex nitrogen-containing heterocycles .

Case Study 2: Multicomponent Reactions

Another significant application involved the use of this compound in a four-component reaction that produced substituted quinazolinones. The study reported yields exceeding 80% under optimized conditions, showcasing its effectiveness as a reactant in multicomponent synthesis .

Data Table: Summary of Applications

| Application Area | Specific Use | Yield/Outcome |

|---|---|---|

| Organic Synthesis | Isoquinolone Derivatives | Up to 74% |

| Polycyclic Compounds | Quinazolinones via Multicomponent Reactions | Exceeding 80% |

| Material Science | Fluorinated Polymers | Enhanced stability |

| Sensors | Electronic applications | Improved sensitivity |

作用機序

The mechanism by which 1-Fluoro-3-(2-isocyanoethyl)benzene exerts its effects involves its interaction with specific molecular targets. The isocyanide group can participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic applications and interactions with cellular components .

類似化合物との比較

1-Fluoro-3-(2-isocyanoethyl)benzene can be compared with other similar compounds such as:

Phenethylisocyanide: Lacks the fluorine atom, leading to different reactivity and properties.

3-Chlorophenethylisocyanide: Contains a chlorine atom instead of fluorine, affecting its chemical behavior.

3-Bromophenethylisocyanide: Contains a bromine atom, which also alters its reactivity compared to the fluorinated version.

The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs .

生物活性

1-Fluoro-3-(2-isocyanoethyl)benzene, with the CAS number 730964-63-3, is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by case studies and research findings.

The compound can be synthesized through various multicomponent reactions involving isocyanides and electrophiles. For instance, it can be derived from a reaction of (2-isocyanoethyl)benzene with suitable electrophiles under controlled conditions. The synthesis often employs methods such as Ugi reactions or other combinatorial approaches to achieve high yields and purity .

Biological Activity

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. Its structure allows for potential interactions with microbial enzymes or cell membranes, disrupting their function .

- Anticancer Potential : Research indicates that compounds with isocyanoethyl groups can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

- Enzyme Inhibition : The presence of the isocyano group is significant for enzyme inhibition. It may act as a Michael acceptor, allowing it to interact with nucleophilic sites on enzymes, thereby inhibiting their activity .

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several hypotheses include:

- Interaction with DNA : The compound may bind to DNA or RNA, leading to interference with replication or transcription processes.

- Enzyme Interaction : It likely interacts with specific enzymes involved in metabolic pathways, which could lead to altered cellular functions and responses.

Case Studies

A few case studies highlight the biological activity of related compounds:

- Antimicrobial Activity : In a study examining various substituted isocyanides, compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition .

- Cancer Cell Lines : In vitro studies on cancer cell lines demonstrated that derivatives of isocyano compounds could reduce cell viability significantly. The IC50 values were reported in the low micromolar range, indicating potent activity against specific cancer types .

Research Findings

Research has shown that the biological activity of this compound can be influenced by structural modifications:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 15 | |

| Isocyano derivative A | Anticancer | 5 | |

| Isocyano derivative B | Enzyme inhibitor | 10 |

These findings underscore the importance of structural features in determining biological activity.

特性

IUPAC Name |

1-fluoro-3-(2-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVUJNHSKYURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374631 | |

| Record name | 3-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-63-3 | |

| Record name | 3-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。